molecular formula C19H22N2O6S B3297822 2,5-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 896310-50-2

2,5-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No. B3297822
CAS RN: 896310-50-2
M. Wt: 406.5 g/mol
InChI Key: DLWJTUXDHVTADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide, also known as DM-235, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various studies.

Mechanism of Action

2,5-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways that are dysregulated in cancer cells.
Biochemical and Physiological Effects:
2,5-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects in different studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and protect neurons from oxidative stress-induced damage. In addition, 2,5-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide has been shown to have low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 2,5-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2,5-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide. One area of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of 2,5-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide and its potential effects on other signaling pathways and enzymes.

Scientific Research Applications

2,5-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-proliferative effects on cancer cells, anti-inflammatory effects in animal models, and neuroprotective effects in vitro.

properties

IUPAC Name

2,5-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-15-6-4-5-14(10-15)21-12-13(9-19(21)22)20-28(23,24)18-11-16(26-2)7-8-17(18)27-3/h4-8,10-11,13,20H,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWJTUXDHVTADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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